molecular formula C8H5N5O B8311112 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine-8-carbaldehyde

6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine-8-carbaldehyde

Cat. No. B8311112
M. Wt: 187.16 g/mol
InChI Key: BHICVFRAKKSBLG-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

Water (1.0 mL) was added to a mixture of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine (0.200 g, 1.26 mmol, prepared using D from Preparation #BBBBB.1 and NaOH) and hexamethylenetetramine (0.264 g, 1.89 mmol). Acetic acid (0.5 mL) was added. The reaction vessel was sealed and the mixture was warmed to about 100° C. After about 8 h, the solution was allowed to cool to ambient temperature. After sitting for about 13 h, the mixture was cooled to about 0° C. The resulting mixture was diluted with water (1 mL) and then filtered rinsing with water. The solid was dried to afford 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine-8-carbaldehyde (0.041 g, 18%): LC/MS (Table 1, Method n) Rt=0.23 min; MS m/z 188 (M+H)+.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0.264 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[N:5]2[C:6]3[CH:12]=[CH:11][NH:10][C:7]=3[N:8]=[CH:9][C:4]2=[N:3][N:2]=1.C1N2CN3CN(C2)CN1C3.[C:23](O)(=[O:25])C>O>[CH:1]1[N:5]2[C:6]3[C:12]([CH:23]=[O:25])=[CH:11][NH:10][C:7]=3[N:8]=[CH:9][C:4]2=[N:3][N:2]=1

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
C1=NN=C2N1C1=C(N=C2)NC=C1
Name
Quantity
0.264 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
WAIT
Type
WAIT
Details
After sitting for about 13 h
Duration
13 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to about 0° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsing with water
CUSTOM
Type
CUSTOM
Details
The solid was dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1=NN=C2N1C1=C(N=C2)NC=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.041 g
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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